BMS-986188 is a chemical compound recognized for its role as a positive allosteric modulator of the mu-opioid receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and the treatment of opioid addiction. The compound exhibits significant efficacy in enhancing the receptor's response to endogenous opioids, thereby offering a promising avenue for developing new analgesics with reduced side effects compared to traditional opioids.
BMS-986188 was developed by Bristol-Myers Squibb, a pharmaceutical company known for its innovative drug discovery and development. The compound falls under the classification of small molecules that act on G protein-coupled receptors, specifically targeting the mu-opioid receptor subtype. Its unique mechanism of action distinguishes it from conventional opioid medications, which primarily act as agonists.
The synthesis of BMS-986188 involves several key steps, typically starting from readily available starting materials. While specific proprietary details may not be publicly disclosed, general synthetic approaches for similar compounds often include:
The precise conditions (temperature, pressure, solvents) and reagents used in each step are critical for optimizing the synthesis and achieving desired properties.
The molecular structure of BMS-986188 can be described using its chemical formula and structural representation. The compound's structure features a core that interacts with the mu-opioid receptor, facilitating its allosteric modulation.
The three-dimensional conformation of BMS-986188 is also crucial for understanding its interaction with the target receptor.
BMS-986188 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
These reactions are critical for evaluating both the efficacy and safety profile of BMS-986188.
The mechanism of action of BMS-986188 involves several steps:
Data supporting this mechanism includes pharmacological assays demonstrating increased efficacy in pain models when combined with endogenous ligands.
BMS-986188 exhibits several notable physical and chemical properties:
These properties are vital for determining appropriate dosing forms and routes of administration.
BMS-986188 has potential applications in various fields:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6